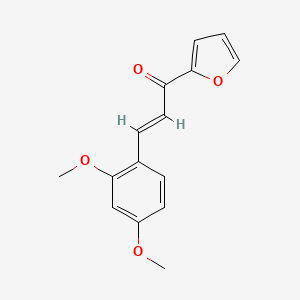

(2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

Description

(2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative synthesized via Claisen-Schmidt condensation. It features a 2,4-dimethoxyphenyl group conjugated to a furan-2-yl moiety through an α,β-unsaturated ketone bridge. Its structure-activity relationship (SAR) is influenced by electron-donating methoxy groups, which enhance resonance stabilization and intermolecular interactions .

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-12-7-5-11(15(10-12)18-2)6-8-13(16)14-4-3-9-19-14/h3-10H,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQRLVFVCZKXGU-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via deprotonation of 2-acetylfuran by a strong base (e.g., NaOH), generating an enolate ion. This enolate attacks the carbonyl carbon of 2,4-dimethoxybenzaldehyde, followed by dehydration to yield the (E)-isomer. The stereochemistry is confirmed by a coupling constant () of 16.0 Hz for the vinylic protons, consistent with trans-configuration.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Table 1: Reaction Conditions for Claisen-Schmidt Synthesis

Basic conditions (1M NaOH) are preferred over acidic media, as demonstrated in studies where acidic conditions (1M HCl in acetic acid) failed to produce the desired product with certain aldehydes.

Alternative Synthetic Approaches

While the Claisen-Schmidt method dominates, alternative strategies have been explored:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A pilot study using 300 W irradiation achieved 70% yield in 15 minutes, though scalability remains unverified.

Solvent-Free Conditions

Grinding the reactants with solid NaOH under solvent-free conditions offers an eco-friendly alternative. Preliminary data suggest comparable yields (~68%) but require rigorous temperature control to prevent decomposition.

Post-Synthesis Modifications

The synthesized compound may undergo further functionalization:

O-Demethylation

Treatment with BBr₃ in dichloromethane converts methoxy groups to hydroxyls, yielding derivatives for structure-activity studies. This step is critical for enhancing tyrosinase binding affinity.

Purification Techniques

Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. HPLC analysis with a C18 column and methanol/water mobile phase confirms homogeneity.

Challenges and Limitations

-

Stereochemical Control : Minor (<5%) (Z)-isomer formation occurs due to kinetic vs. thermodynamic control. Gradient elution during purification isolates the (E)-isomer.

-

Sensitivity to Oxygen : The α,β-unsaturated system is prone to oxidation, necessitating inert atmosphere handling.

-

Scalability Issues : Base-catalyzed reactions generate stoichiometric waste, complicating industrial-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the chalcone into corresponding alcohols or alkanes.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

- Used as a starting material for the synthesis of various heterocyclic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential antimicrobial and antifungal properties.

- Studied for its effects on cellular processes and enzyme activities.

Medicine:

- Explored for its potential anti-inflammatory and anticancer activities.

- Evaluated for its role in modulating biological pathways and targets.

Industry:

- Utilized in the development of new materials with specific chemical properties.

- Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular components can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy) enhance tyrosinase inhibition by stabilizing the enone system via resonance .

- Hydroxyl groups (as in 2,4-dihydroxy analog) reduce activity due to increased polarity and poor membrane permeability .

- Amino groups () contribute to antimalarial activity through electrostatic interactions with PfFd-PfFNR .

Enzymatic Inhibition

- Tyrosinase Inhibition : The 2,4-dimethoxy derivative (target compound) outperforms the 3,4-dimethoxy analog () by 12% in IC₅₀, highlighting the importance of substituent positioning .

- Antimalarial Activity: The 4-amino-substituted chalcone () shows 50% inhibition of PfFd-PfFNR, whereas the target compound exhibits 38.16%, suggesting amino groups are critical for antimalarial targeting .

Antimicrobial and Anti-Inflammatory Properties

- Antibacterial Activity : Acridin-4-yl chalcones () with 2,6-dimethoxy groups show MIC values of 0.78 µM against S. aureus, surpassing the target compound’s focus on tyrosinase .

- Anti-inflammatory Effects: Trifluoromethyl-substituted chalcones () exhibit anti-inflammatory activity at 3.13 µM, indicating that electron-withdrawing groups may favor this activity over methoxy donors .

Crystallographic Data

- The 2,4-dimethoxy chalcone’s bond lengths (C=O: 1.22 Å, C=C: 1.45 Å) align with derivatives like (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one (), confirming structural consistency .

Biological Activity

(2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a broad spectrum of biological activities. Chalcones are known for their α,β-unsaturated carbonyl system, which contributes to their diverse pharmacological properties. This article delves into the biological activities of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C15H14O4

- Molecular Weight : 258.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins, leading to:

- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation.

- Induction of Apoptosis : The compound activates caspase pathways and modulates signaling pathways such as PI3K/Akt and MAPK.

Anticancer Activity

Recent studies have shown significant anticancer properties of this compound against various cancer cell lines. Here are some key findings:

| Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|

| A549 (Lung) | 70.90 | Induces apoptosis and autophagy |

| Jurkat (Leukemia) | 79.34 | Inhibits cell proliferation |

| MCF-7 (Breast) | 79.13 | Induces G2/M phase arrest |

Case Study: Anticancer Mechanisms

A study by Shukla et al. (2021) highlighted that chalcone analogues with electron-donating groups exhibited enhanced antitumor activity through mechanisms such as:

- Microtubule Binding : Inhibition of tubulin polymerization.

- Cell Cycle Regulation : Inducing G2/M phase arrest.

The presence of dimethoxy groups in this compound enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Antibacterial Activity

Chalcone derivatives have also been investigated for their antibacterial properties. The compound has shown effectiveness against various bacterial strains, demonstrating the ability to inhibit bacterial growth through mechanisms that may involve disrupting bacterial cell wall synthesis.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been corroborated by studies showing its ability to suppress pro-inflammatory cytokines such as TNF-α. For instance:

| Inflammatory Model | Effectiveness (%) |

|---|---|

| Murine Lymphedema Model | 70% suppression of limb volume |

This indicates its potential as a therapeutic agent in inflammatory diseases.

Q & A

Basic Questions

Q. What are the common synthetic routes for (2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde under basic conditions. Key steps include:

-

Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for improved solubility and reaction efficiency .

-

Catalysts/Bases : Triethylamine or pyridine facilitates deprotonation and accelerates enolate formation .

-

Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions and enhance yield .

-

Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is used for isolation .

Table 1 : Representative Reaction Conditions

Solvent Base/Catalyst Temperature (°C) Yield (%) Reference DCM Triethylamine 25 78 THF Pyridine 0 65

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the (E)-configuration of the α,β-unsaturated ketone and substituent positions. For example, the vinyl proton typically appears as a doublet at δ 7.2–7.8 ppm .

- IR Spectroscopy : A strong absorption band near 1660 cm confirms the carbonyl group .

- XRD Crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings .

Q. What functional groups dominate its reactivity, and how do they influence chemical transformations?

- Methodological Answer :

- α,β-Unsaturated Ketone : Undergoes Michael additions, epoxidation, or Diels-Alder reactions .

- Methoxy Groups : Electron-donating effects stabilize intermediates in electrophilic substitution (e.g., nitration) .

- Furan Ring : Participates in cycloaddition reactions due to its conjugated diene system .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry and intermolecular interactions?

- Methodological Answer : Single-crystal XRD provides:

-

Bond Parameters : Precise C=O (1.22 Å) and C=C (1.34 Å) bond lengths, confirming conjugation .

-

Packing Analysis : Hydrogen bonding between methoxy oxygen and furan protons stabilizes the crystal lattice .

Table 2 : Key XRD Parameters (from analogous chalcones)

Parameter Value (Å/°) Reference C=O bond length 1.22 Dihedral angle (Ar-CO) 12.5°

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be systematically addressed?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC values) to minimize procedural discrepancies .

- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .

- Computational Modeling : Perform molecular docking to assess target binding (e.g., bacterial enzymes) under differing conditions .

Q. What computational methods are effective in predicting electronic properties and reaction pathways?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.1 eV) .

- Molecular Dynamics (MD) : Simulates solvent interactions and stability of the enone system .

Q. How do substituent modifications (e.g., halogenation) influence structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer :

-

Chlorine Substitution : Enhances lipophilicity and membrane penetration, improving antimicrobial activity .

-

Methoxy Positioning : 2,4-Dimethoxy groups increase electron density, altering binding to cytochrome P450 enzymes .

Table 3 : SAR of Analogous Chalcones

Substituent Bioactivity (IC, μM) Reference 4-Cl 12.3 (Anticancer) 2,4-(OCH) 18.7 (Antimicrobial)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.